Milbemycin A3 5-oxime

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

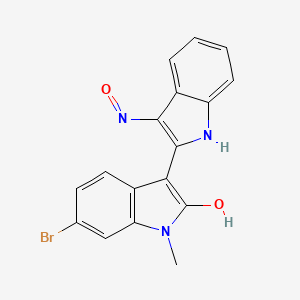

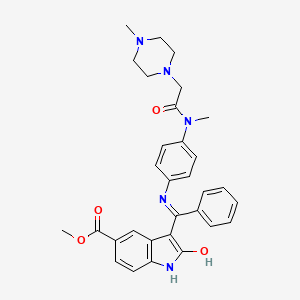

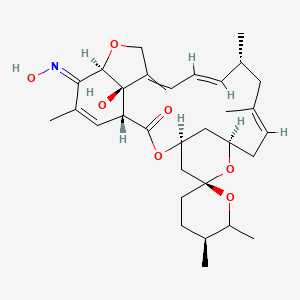

Milbemycin A3 5-oxime is a derivative of Milbemycin A3 . It is a semi-synthetic macrocyclic lactone prepared by the oxidation and oximation of milbemycin A3 . It is the minor component (~30%) in the commercial product milbemycin oxime, marketed for endo- and exo-parasite infections .

Synthesis Analysis

Milbemycin A3 5-oxime is synthesized by a two-step chemical reaction, which involves the ketonization of milbemycins A3/A4 to yield the intermediates 5-oxomilbemycins A3/A4 using CrO3 as a catalyst . The subsequent inactivation of the gene encoding a C5-ketoreductase leads to the accumulation of 5-oxomilbemycins A3/A4, which can be used as the substrate for the semi-synthesis of milbemycin oxime through one step chemical reaction .

Molecular Structure Analysis

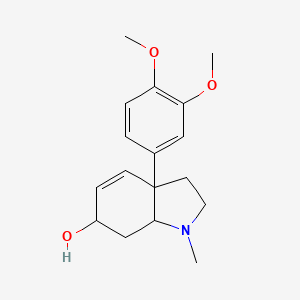

The molecular formula of Milbemycin A3 5-oxime is C31H43NO7 . The molecular weight is 541.7 g/mol . The IUPAC name is (1R,4S,5’S,6R,6’R,8R,10E,13R,14E,16E,20R,24S)-24-hydroxy-21-hydroxyimino-5’,6’,11,13,22-pentamethylspiro .

Chemical Reactions Analysis

Milbemycin A3 5-oxime is a derivative of Milbemycin A3, which is a product of fermentation by Streptomyces species . The biosynthetic cluster from Streptomyces bingchenggensis and Streptomyces nanchanggensis have been sequenced and analyzed .

Physical And Chemical Properties Analysis

The physical and chemical properties of Milbemycin A3 5-oxime include a molecular weight of 541.7 g/mol . It has 2 hydrogen bond donors and 8 hydrogen bond acceptors .

Scientific Research Applications

Acaricidal Activity

Milbemycin A3 5-oxime is known for its excellent acaricidal activity . It has been used as an effective agent against various types of mites .

Insecticidal Activity

This compound also exhibits potent insecticidal properties . It acts on the insect nervous system, making it a valuable tool in pest control .

Anthelmintic Activity

Milbemycin A3 5-oxime is used as an anthelmintic, a type of drug that expels parasitic worms and other internal parasites from the body . It has been found to reduce the number of microfilariae of the heartworm D. immitis in the blood of naturally infested dogs by 85.2% when administered at a dose of 0.05 mg/kg .

Agricultural Use

Due to its broad spectrum of activity against various insects and parasites, and its low mammalian toxicity, milbemycin A3 5-oxime and its derivatives are widely used in the agricultural industry .

Veterinary Use

In the veterinary field, this compound is used to control parasites in animals . Its low toxicity in mammals makes it a safe and effective treatment option .

Medical Use

Milbemycin A3 5-oxime has found applications in the medical field due to its anthelmintic properties . It can be used to treat various parasitic worm infections in humans .

Strain Improvement and Biosynthesis

Research efforts have been made to elucidate the biosynthetic pathways and regulatory networks for the cellular production of milbemycins . Strategies for strain improvement, such as random mutagenesis, metabolic engineering, and combinatorial biosynthesis, have been discussed and applied .

Future Development

The research progress made so far indicates that strain improvement and generation of novel milbemycin derivatives will greatly benefit from future development of enabling technologies and deeper understanding of the fundamentals of biosynthesis of milbemycin and the regulation of its production .

Safety and Hazards

Future Directions

The research progress made so far indicates that strain improvement and generation of novel milbemycin derivatives will greatly benefit from future development of enabling technologies and deeper understanding of the fundamentals of biosynthesis of milbemycin and the regulation of its production in S. bingchenggensis . This mini-review also proposes that the overproduction of milbemycins could be greatly enhanced by genome minimization, systematical metabolic engineering and synthetic biology approaches in the future .

properties

IUPAC Name |

(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,24S)-24-hydroxy-21-hydroxyimino-5',6',11,13,22-pentamethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H43NO7/c1-18-7-6-8-23-17-36-28-27(32-35)21(4)14-26(31(23,28)34)29(33)37-25-15-24(10-9-19(2)13-18)39-30(16-25)12-11-20(3)22(5)38-30/h6-9,14,18,20,22,24-26,28,34-35H,10-13,15-17H2,1-5H3/b7-6+,19-9+,23-8+,32-27?/t18-,20-,22+,24+,25-,26-,28+,30-,31+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDBGCWFGLMXRIK-FJZHFHHPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5=NO)C)C(=O)O3)O)C)C)OC1C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@]2(C[C@@H]3C[C@H](O2)C/C=C(/C[C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C(C5=NO)C)C(=O)O3)O)C)\C)O[C@@H]1C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H43NO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

541.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Milbemycin A3 5-oxime | |

CAS RN |

114177-14-9 |

Source

|

| Record name | Milbemycin A3 5-oxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114177149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MILBEMYCIN A3 5-OXIME | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/053YPP1I9C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.